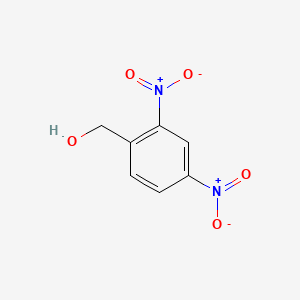

2,4-Dinitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKOBDGQUYKWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197495 | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-66-2 | |

| Record name | 2,4-Dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG8U73935Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Chemoselective Synthesis of 2,4-Dinitrobenzyl Alcohol from 2,4-Dinitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrobenzyl alcohol via the selective reduction of 2,4-dinitrobenzaldehyde. The document delves into the core chemical principles, emphasizing the critical concept of chemoselectivity in organic synthesis. A detailed, field-proven experimental protocol is presented, focusing on the use of sodium borohydride as a mild and selective reducing agent. The guide explains the underlying reaction mechanism, offers a step-by-step laboratory procedure, outlines methods for product purification and characterization, and details essential safety protocols. This document is intended for researchers and professionals in chemical synthesis and drug development who require a robust and reliable method for this specific transformation.

Introduction: The Strategic Importance of Chemoselective Reduction

In the landscape of multi-functional organic molecules, the ability to modify one functional group while leaving others intact is a cornerstone of modern synthetic strategy. This principle, known as chemoselectivity, is paramount in the synthesis of complex molecules such as pharmaceutical intermediates. The conversion of 2,4-dinitrobenzaldehyde to this compound is a classic example of this challenge. The target molecule contains two electron-withdrawing nitro groups and a primary alcohol, making it a valuable intermediate in various synthetic applications, including its use as a reagent in nitric oxide biochemistry research.[1]

The primary synthetic obstacle is the reduction of the aldehyde carbonyl group to a primary alcohol without affecting the two nitro groups. This requires a reducing agent with sufficient reactivity to reduce the aldehyde but mild enough to be inert towards the nitro functionalities. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would readily reduce both the aldehyde and the nitro groups, sodium borohydride (NaBH₄) emerges as the reagent of choice for this transformation due to its milder nature and proven selectivity for carbonyl compounds.[2][3] This guide will detail a reliable protocol for this synthesis using sodium borohydride, grounded in a clear understanding of the reaction mechanism and safety considerations.

Mechanistic Rationale: The Basis of Selectivity

The success of this synthesis hinges on the inherent reactivity differences between the aldehyde and nitro functional groups toward sodium borohydride.

The Principle of Chemoselectivity

Sodium borohydride is a source of hydride ions (H⁻). Its selectivity stems from its moderate reducing power compared to agents like LiAlH₄. Under standard conditions in protic solvents like ethanol, NaBH₄ is highly effective for the reduction of aldehydes and ketones.[2] Conversely, the reduction of nitro groups typically requires more forcing conditions or specific catalysts, such as catalytic hydrogenation (H₂/Pd, Pt) or stronger hydride donors.[4][5] Therefore, the use of NaBH₄ ensures that the hydride preferentially attacks the more electrophilic and accessible carbonyl carbon of the aldehyde, leaving the nitro groups untouched.[3]

The Reaction Mechanism

The reduction proceeds via a nucleophilic addition mechanism, as illustrated below.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the borohydride complex ([BH₄]⁻) on the electrophilic carbonyl carbon of 2,4-dinitrobenzaldehyde. This breaks the C=O pi bond and forms a new carbon-hydrogen bond.

-

Alkoxide Intermediate: This addition results in the formation of a tetrahedral alkoxide intermediate, where the oxygen atom bears a negative charge that is stabilized by the boron atom.

-

Protonation: In the final step, the alkoxide is protonated by the solvent (in this case, ethanol) or during an aqueous workup, yielding the final product, this compound.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Aldehyde Reduction by NaBH₄", labelloc=t, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"];

// Reactants start [label=<

2,4-Dinitrobenzaldehyde

2,4-Dinitrobenzaldehyde

];

nabh4 [label=<

Na⁺ [BH₄]⁻ Sodium Borohydride

];

// Intermediate intermediate [label=<

Tetrahedral Alkoxide Intermediate

Tetrahedral Alkoxide Intermediate

];

// Product product [label=<

this compound

this compound

];

solvent [label="EtOH (Solvent)\nor H₂O Workup"];

// Edges edge [fontname="Helvetica", color="#4285F4"]; start -> intermediate [label="1. Nucleophilic\nAttack by H⁻"]; nabh4 -> start [style=invis]; // for layout intermediate -> product [label="2. Protonation"]; solvent -> intermediate [dir=back]; } } Caption: Reaction mechanism of aldehyde reduction.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound. The protocol is based on established methods and best practices for this type of reduction.[2][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,4-Dinitrobenzaldehyde | C₇H₄N₂O₅ | 196.12 | 1.96 g (10.0 mmol) | Starting material. |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.20 g (5.3 mmol) | Reducing agent. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ~100 mL | Reaction solvent. |

| Deionized Water | H₂O | 18.02 | ~50 mL | For workup. |

Step-by-Step Experimental Procedure

dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", label="Synthesis Workflow", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

// Nodes prep_aldehyde [label="1. Dissolve 2,4-Dinitrobenzaldehyde\nin 40 mL Ethanol"]; prep_nabh4 [label="2. Dissolve NaBH₄\nin 40 mL Ethanol"]; reaction [label="3. Add NaBH₄ solution dropwise to\naldehyde solution. Stir for 1 hour."]; workup [label="4. Evaporate solvent.\n(Alternative: Pour into cold water)"]; filtration [label="5. Collect solid product\nvia vacuum filtration."]; purification [label="6. Recrystallize product from\nEthanol/Water mixture."]; analysis [label="7. Dry and characterize the final product\n(MP, IR, NMR)."];

// Edges prep_aldehyde -> reaction; prep_nabh4 -> reaction; reaction -> workup; workup -> filtration; filtration -> purification; purification -> analysis; } } Caption: Step-by-step experimental workflow.

-

Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrobenzaldehyde (1.96 g, 10.0 mmol) in absolute ethanol (40 mL). Stir until all solid has dissolved.

-

Preparation of Reducing Agent Solution: In a separate 100 mL beaker, carefully add sodium borohydride (0.20 g, 5.3 mmol) to absolute ethanol (40 mL). Stir to dissolve. Note: A 1:1 molar ratio of aldehyde to borohydride is often cited, but given that NaBH₄ provides four hydride equivalents, this represents a significant excess of hydride. The cited mass is sufficient for complete reduction.[6]

-

Reaction Execution: Slowly add the sodium borohydride solution dropwise to the stirring 2,4-dinitrobenzaldehyde solution over a period of 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane or a hexane:ethyl acetate mixture), observing the disappearance of the starting aldehyde spot.[2]

-

Workup and Isolation:

-

Following the 1-hour stir time, the reaction mixture can be concentrated under reduced pressure using a rotary evaporator to remove the ethanol.[6]

-

Alternatively, the reaction mixture can be slowly poured into a beaker containing cold deionized water (~30-50 mL) to precipitate the product.[2] This method also serves to safely quench any excess sodium borohydride.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

The crude solid is best purified by recrystallization. An effective solvent system is a mixture of ethanol and water.[2]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes cloudy (the cloud point).

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

-

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product, this compound, should be a white to yellow crystalline powder.[1] Confirm its identity and purity through analytical methods such as melting point determination, IR spectroscopy, and NMR.

Expected Spectroscopic Changes

-

Infrared (IR) Spectroscopy: Successful reduction is confirmed by the disappearance of the strong aldehyde C=O stretching peak around 1700 cm⁻¹ and the appearance of a broad, intense O-H stretching peak around 3350 cm⁻¹.[2]

Safety and Handling: A Prerequisite for Success

Proper safety protocols are non-negotiable. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.

-

Sodium Borohydride (NaBH₄): This is the primary hazard.

-

Water Reactivity: NaBH₄ is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or even protic solvents like ethanol, although the reaction with ethanol is much slower.[7][8] This reaction can be vigorous and may ignite spontaneously. Never add water directly to solid NaBH₄.

-

Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7][9] Avoid inhalation of the powder.

-

Handling: Handle under an inert atmosphere if possible, or in a dry, well-ventilated fume hood.[7] Keep away from any sources of ignition.

-

-

2,4-Dinitrobenzaldehyde: This compound is a potential irritant and should be handled with care to avoid skin and eye contact.[10]

-

Ethanol: This is a flammable liquid. Ensure no open flames or spark sources are present in the laboratory.

Spill & Waste Management: In case of a NaBH₄ spill, do not use water. Sweep up the dry material carefully and place it in a designated, labeled container for hazardous waste.[8] All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from its corresponding aldehyde is an excellent case study in chemoselective reduction. By leveraging the mild reducing power of sodium borohydride, the aldehyde functionality can be efficiently converted to a primary alcohol while preserving the integrity of the nitro groups. The protocol described herein is robust, reliable, and grounded in a firm understanding of the underlying chemical principles. Adherence to the detailed methodology and strict observation of all safety precautions will ensure a successful and safe synthetic outcome.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available from: [Link]

-

Wow Essays. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. Available from: [Link]

-

Organic Syntheses. 2,4-dinitrobenzaldehyde. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Almost unlimited access to 2-substituted 6-nitroindoles from 2,4-dinitrotoluene and aldehydes. Available from: [Link]

-

Journal of Chemical Education. The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Available from: [Link]

-

University of California. Sodium borohydride - Standard Operating Procedure. Available from: [Link]

-

Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available from: [Link]

-

Filo. The reduction of 4 nitrobenzaldehyde using sodium borohydride, NaBH4, in. Available from: [Link]

-

LookChem. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97. Available from: [Link]

-

ResearchGate. How does Dinitrobenzaldehe reduction happen to Diaminobenzaldehyde?. Available from: [Link]

-

National Institutes of Health (NIH). 2,4-Dinitrobenzaldehyde hydrazone - PMC. Available from: [Link]

-

Oregon State University Chemistry Department. Sodium Borohydride SOP. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Sodium borohydride, powder, 99%. Available from: [Link]

-

Great Plains Center for Agricultural Health. 2,4-D. Available from: [Link]

-

PrepChem.com. Preparation of 2,4-dinitrobenzaldehyde. Available from: [Link]

- Google Patents. EP0047622B1 - Preparation of dichlorobenzyl alcohol.

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]

-

Semantic Scholar. Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. Available from: [Link]

-

ResearchGate. Investigations on reaction mechanism of 2,4-DNT hydrogenation In situ.... Available from: [Link]

- Google Patents. CN103396318B - Synthetic process for 2,4-dinitroanisole.

-

ResearchGate. An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Available from: [Link]

-

Organic Syntheses. 2,4-Dinitrophenylhydrazine. Available from: [Link]

-

ResearchGate. Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table. Available from: [Link]

-

Chemsrc. 2,4-Dinitrobenzaldehyde | CAS#:528-75-6. Available from: [Link]

-

ResearchGate. Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF. Available from: [Link]

Sources

- 1. Cas 4836-66-2,2 4-DINITROBENZYL ALCOHOL 97 | lookchem [lookchem.com]

- 2. studylib.net [studylib.net]

- 3. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]

- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. chemistry.osu.edu [chemistry.osu.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. CAS 528-75-6: 2,4-Dinitrobenzaldehyde | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2,4-Dinitrobenzyl Alcohol: Properties, Synthesis, and Applications

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2,4-Dinitrobenzyl alcohol, a seemingly unassuming crystalline powder, holds significant strategic value in modern organic synthesis and chemical biology.[1] Its chemical architecture, characterized by a hydroxyl group and two strongly electron-withdrawing nitro groups on a benzene ring, imparts a unique and versatile reactivity profile. This guide provides a comprehensive analysis of its core chemical properties, a field-tested synthesis protocol, and an in-depth look into its critical applications, most notably as a photolabile protecting group (PPG). Understanding the causality behind its behavior is paramount for leveraging its full potential in complex multi-step syntheses and for the spatiotemporal control of bioactive molecules.[1][2]

Molecular Structure and Chemical Identity

The functionality of this compound is a direct consequence of its molecular structure. The molecule consists of a benzyl alcohol core with two nitro groups (NO₂) positioned at carbons 2 and 4 of the aromatic ring. These nitro groups are powerful electron-withdrawing groups, which significantly influence the electron density of the ring and the reactivity of the benzylic hydroxyl group.

-

Synonyms: 2,4-Dinitrobenzenemethanol, (2,4-Dinitrophenyl)methanol[4]

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is fundamental for its use in research and development. Its physical properties are summarized below, followed by an analysis of its key spectroscopic signatures.

Physicochemical Properties

The quantitative data for this compound are presented in the table below for ease of reference.

| Property | Value | Source(s) |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 114-118 °C | [1][5] |

| Boiling Point | 377.8 °C at 760 mmHg | [5] |

| Density | 1.56 g/cm³ | [1][5] |

| pKa | 13.02 ± 0.10 (Predicted) | [1] |

| Flash Point | 171.2 °C | [1][5] |

Spectroscopic Analysis

Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its identity and purity.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Data reported for a sample in CDCl₃ (400 MHz) shows distinct signals corresponding to the aromatic and benzylic protons.[7]

-

δ 8.97-8.98 (d, J = 1.2 Hz, 1H): This downfield signal corresponds to the proton at the C3 position, deshielded by the two adjacent nitro groups.

-

δ 8.52-8.55 (dd, J = 1.6 Hz, 6.8 Hz, 1H): This signal represents the proton at the C5 position.

-

δ 8.14-8.17 (d, J = 8.8 Hz, 1H): This corresponds to the proton at the C6 position.

-

δ 5.19 (s, 2H): This singlet represents the two protons of the benzylic methylene group (-CH₂OH).

-

δ 1.61-1.66 (br, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH).[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. Expected characteristic absorptions include:

-

A broad peak around 3300-3500 cm⁻¹ for the O-H stretching of the alcohol group.

-

Strong, sharp peaks around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the aromatic nitro groups, respectively.

-

A peak around 1050-1150 cm⁻¹ for the C-O stretching of the primary alcohol.[6]

-

-

Mass Spectrometry (MS): In mass spectrometry, this compound would be expected to show a molecular ion peak (M+) at m/z = 198.[3] Common fragmentation patterns would involve the loss of the hydroxyl group (-OH, 17 Da), water (-H₂O, 18 Da), or a nitro group (-NO₂, 46 Da).[6]

Synthesis and Purification Protocol

The most direct and efficient laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2,4-dinitrobenzaldehyde.[8] The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild reductant that selectively reduces the aldehyde functionality without affecting the nitro groups, which would require harsher reducing conditions.

Step-by-Step Synthesis Methodology

This protocol is based on a standard, reliable procedure for the reduction of an aromatic aldehyde.[8]

-

Reactant Preparation: Dissolve 2,4-dinitrobenzaldehyde (1.96 g, 10 mmol) in 40 mL of ethanol in a reaction flask. In a separate vessel, dissolve sodium borohydride (0.2 g, 10 mmol) in 40 mL of ethanol.

-

Causality Note: Using ethanol as a solvent is ideal as it readily dissolves both the aldehyde and the borohydride, facilitating a homogeneous reaction mixture.

-

-

Reaction Execution: While stirring the aldehyde solution, add the sodium borohydride solution dropwise over a period of 15-20 minutes. Maintain the reaction temperature at ambient room temperature.

-

Causality Note: Dropwise addition helps to control the reaction rate and any potential exotherm, although this specific reduction is typically mild.

-

-

Reaction Monitoring & Completion: Continue stirring the reaction mixture for 1 hour after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Work-up & Isolation:

-

a. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

b. Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Causality Note: The sodium bicarbonate wash serves to neutralize any acidic byproducts and remove excess borate salts.

-

-

c. Separate the organic (ether) layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

d. Filter off the drying agent and evaporate the ether to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its dual reactivity: the chemistry of the benzylic alcohol and the influence of the nitroaromatic system.

Key Reactions

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,4-dinitrobenzaldehyde, using standard oxidizing agents like pyridinium chlorochromate (PCC). This reaction is often reversible to the synthesis described above.[9]

-

Reduction: The nitro groups can be reduced to amino groups using powerful reducing agents like H₂ with a metal catalyst (e.g., Pd/C) or metal-acid systems (e.g., Sn/HCl). This opens a pathway to synthesizing substituted anilines.

-

Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, or etherification with alkyl halides, to form a wide range of derivatives. This reactivity is central to its use as a protecting group.

Application Focus: Photolabile Protecting Group (PPG)

The most prominent application of the 2,4-dinitrobenzyl moiety is as a photolabile protecting group, often referred to as a "caging" group.[2][10] In this role, the 2,4-dinitrobenzyl group is attached (e.g., as an ether or ester) to a sensitive functional group in a larger molecule, rendering it inactive.

Mechanism of Action: The cleavage mechanism is a light-induced intramolecular redox reaction, characteristic of a Norrish Type II reaction.[2][11]

-

Photoexcitation: Upon irradiation with UV light (typically around 350 nm), the nitro group is excited to a diradical triplet state.

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.

-

Rearrangement & Cleavage: This unstable intermediate rapidly rearranges, leading to the cleavage of the bond to the protected molecule (the leaving group, R-OH) and the formation of 2,4-dinitrosotoluene as a byproduct.

This "traceless" deprotection allows for the release of a bioactive molecule (e.g., a neurotransmitter, drug, or substrate) at a specific time and location, offering precise spatiotemporal control in biological systems.[1][10]

Deprotection Mechanism Diagram

Caption: Mechanism of photolytic cleavage for a 2,4-Dinitrobenzyl (DNB) protecting group.

Safety and Handling

As with any nitroaromatic compound, this compound must be handled with care. It is recognized as a potential explosive and requires careful handling and storage.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

-

Handling: Work in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[14] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12][15]

Conclusion

This compound is a versatile and powerful reagent in the arsenal of the modern chemist. Its well-defined physicochemical properties, straightforward synthesis, and unique photoreactivity make it an invaluable tool, particularly for the development of caged compounds in drug delivery and cell biology. A thorough understanding of its structure-activity relationship, as detailed in this guide, is the key to unlocking its full synthetic potential.

References

-

LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6N2O5). Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157302, 3,4-Dinitrobenzyl alcohol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Organic Letters. (2007). A novel type of photo-protecting group for carbonyl compounds. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762515, 2-Amino-4,6-dinitrobenzyl alcohol. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2010). MSDS of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20974, 2,4-Dinitrobenzenemethanol. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis of 2,4-dinitrophenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]

-

ResearchGate. (2018). Photolabile Protecting Groups: Structure and Reactivity | Request PDF. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). 2,4-Dichlorobenzyl alcohol Safety Data Sheet. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116978, 3,5-Dinitrobenzyl alcohol. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 4. pschemicals.com [pschemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. vce.studypulse.au [vce.studypulse.au]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. szabo-scandic.com [szabo-scandic.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. capotchem.cn [capotchem.cn]

physical properties of 2,4-Dinitrobenzyl alcohol melting point boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dinitrobenzyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of this compound (CAS No: 4836-66-2), with a specific focus on its melting point and boiling point. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the structural basis for these properties, outlines rigorous experimental protocols for their determination, and emphasizes the critical importance of thermal stability for this class of nitroaromatic compounds. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for the safe handling, characterization, and application of this compound in a laboratory setting.

Molecular Characteristics and Their Influence on Physical Properties

This compound is a white to yellow crystalline powder with the molecular formula C₇H₆N₂O₅.[1] Its physicochemical behavior is dictated by the interplay of three key functional groups on a benzene scaffold: a primary alcohol (-CH₂OH), and two nitro groups (-NO₂) at positions 2 and 4.

The presence of the hydroxyl group facilitates hydrogen bonding, a strong intermolecular force that significantly raises the melting and boiling points compared to non-hydroxylated analogues. Concurrently, the two electron-withdrawing nitro groups create a strong molecular dipole, leading to potent dipole-dipole interactions that further augment intermolecular attraction. These forces, combined with the potential for pi-stacking of the aromatic rings, result in a well-ordered crystalline solid at ambient temperatures, requiring substantial energy to transition into the liquid and gaseous phases.

Caption: Intermolecular forces in this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 4836-66-2 | [1][2][3][4] |

| Molecular Formula | C₇H₆N₂O₅ | [1][2][5][6] |

| Molecular Weight | 198.13 g/mol | [2] |

| Synonyms | (2,4-dinitrophenyl)methanol, 2,4-Dinitrobenzenemethanol | [1][2][5] |

Core Physical Properties: A Quantitative Overview

The accurate characterization of physical constants is fundamental for purification, reaction engineering, and safety assessment. The key physical properties of this compound are summarized below.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 114-118 °C (lit.) | [1][2][3] |

| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [1][2][3] |

| Density | 1.56 g/cm³ | [1][2] |

| Flash Point | 171.2 °C | [1][2] |

Analysis of the Melting Point

The reported melting point is a range of 114-118 °C.[1][2][3] For a pure crystalline solid, the melting point should be sharp, typically spanning a range of 0.5-1.0 °C.[7] The broader range cited in the literature likely reflects minor variations in purity between commercial batches. The presence of impurities disrupts the crystal lattice, requiring less energy to overcome intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. Therefore, an experimentally determined melting range that is narrow and falls within the upper end of the literature value (e.g., 117-118 °C) is a strong indicator of high sample purity.

Boiling Point and Critical Thermal Stability

While a boiling point of 377.8 °C is predicted, it is crucial for researchers to understand that this value is largely theoretical.[1][2][3] Nitroaromatic compounds are known for their energetic nature and potential for thermal decomposition at temperatures well below their predicted boiling points.[1] The thermal decomposition of a related compound, 2,4-dinitroanisole, has been observed to begin around 180 °C with the release of highly active NO₂.[8]

Expert Insight: Attempting to determine the boiling point of this compound via direct heating at atmospheric pressure is strongly discouraged. It will almost certainly lead to rapid, exothermic decomposition, posing a significant safety hazard. For this compound, the decomposition temperature is a far more relevant and critical parameter than the boiling point. Techniques such as Thermogravimetric Analysis (TGA) should be employed to characterize its thermal stability.

Experimental Determination Protocols

The following protocols are designed to ensure accurate and safe determination of the key thermal properties of this compound.

Protocol: Melting Point Determination via Digital Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp) for accurate and reproducible measurements.[9]

Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The melting range is the interval between the temperature at which the first drop of liquid appears and the temperature at which the sample becomes completely liquid.[7] A slow heating rate (~1-2 °C/min) during the melting phase is critical for accuracy.

Apparatus and Reagents:

-

Digital melting point apparatus

-

Glass capillary tubes (one end sealed)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Melting point standards (e.g., urea, cinnamic acid) for calibration[9]

Step-by-Step Methodology:

-

System Calibration (Trustworthiness): Before analyzing the sample, confirm the apparatus's accuracy by determining the melting point of a certified standard. The measured value should be within ±1 °C of the standard's known melting point.

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder. This ensures uniform heat transfer.

-

Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved.[7]

-

Preliminary (Rapid) Determination: Insert the loaded capillary into the apparatus. Set a high ramp rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.[9] This saves time and identifies the temperature window for the precise measurement.

-

Precise (Slow) Determination: Using a fresh sample in a new capillary, set the apparatus to pre-heat to a temperature approximately 10 °C below the start of the preliminary range. Once this temperature is reached, set the ramp rate to a slow 1-2 °C/min.

-

Observation and Recording: Observe the sample carefully through the magnifying lens.

-

T₁: Record the temperature the moment the first drop of liquid is visible.

-

T₂: Record the temperature when the last crystal of solid just disappears into liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For validation, repeat the precise determination at least twice with fresh samples. The results should be consistent.

Caption: Experimental workflow for melting point determination.

Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

Rationale: As direct boiling point measurement is hazardous, TGA is the authoritative method for determining the thermal stability and decomposition profile. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Principle: A small, precisely weighed sample is heated on a microbalance within a furnace. The temperature at which a significant mass loss begins is identified as the onset of decomposition. This provides a clear, safe, and quantitative measure of the compound's upper-temperature limit for handling and storage.

Abbreviated Procedure Outline:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place a small amount (typically 2-5 mg) of this compound into the TGA pan.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

-

Temperature Program: Ramp from ambient temperature to ~400 °C at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots percent mass versus temperature. The onset temperature of decomposition is determined from the initial sharp drop in mass. This temperature is the critical parameter for safety and handling guidelines.

Safety and Handling Considerations

Given its dinitro-aromatic structure, this compound should be handled with care. It is recognized as a potential explosive.[1]

-

Thermal Shock: Avoid rapid, uncontrolled heating.

-

Mechanical Shock: Handle gently; avoid grinding aggressively or subjecting the material to impact.

-

Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat.

-

Scale: When heating the material for any reason (e.g., for dissolution), work with the smallest scale necessary and use a protective blast shield.

Conclusion

This compound is a crystalline solid with a literature melting point of 114-118 °C. This physical constant serves as a reliable indicator of purity when determined using a calibrated instrument and a slow heating rate. Crucially, its predicted boiling point of 377.8 °C is not a practical or safe experimental parameter. The compound's thermal instability, characteristic of nitroaromatics, dictates that its decomposition temperature is the more significant property. Researchers and drug development professionals must prioritize safety by characterizing thermal stability using methods like TGA and by exercising caution during any heating procedures. A thorough understanding of these properties is paramount for the successful and safe application of this important chemical reagent.

References

-

2 4-DINITROBENZYL ALCOHOL 97 - LookChem. [Link]

-

Melting point determination - University of Calgary. [Link]

-

Melting points of 2,4-dinitrophenylhydrazone of products on the oxidation of benzyl alcohols - ResearchGate. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

experiment (1) determination of melting points - University of Technology, Iraq. [Link]

-

Experiment 1 - Melting Points - Northern Arizona University. [Link]

-

This compound (C7H6N2O5) - PubChemLite. [Link]

-

This compound - CHEMICAL POINT. [Link]

-

Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds - US EPA. [Link]

-

Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - NIH National Library of Medicine. [Link]

-

Thermal Decomposition of 2,4‐Dinitrobenzofuroxan and Some of Its Compounds with Metal Hydroxides - ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2 4-DINITROBENZYL ALCOHOL 97 | 4836-66-2 [chemicalbook.com]

- 4. This compound [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Comprehensive Spectroscopic Guide to 2,4-Dinitrobenzyl Alcohol for Research and Development

Introduction

2,4-Dinitrobenzyl alcohol (CAS No. 4836-66-2) is a significant chemical intermediate in the synthesis of pharmaceuticals and other performance materials.[1] Its molecular structure, featuring a benzyl alcohol core functionalized with two strongly electron-withdrawing nitro groups, imparts unique chemical and photolytic properties.[1] Notably, it is known to release nitric oxide upon exposure to ultraviolet light, making it a valuable tool in biochemical research.[1]

Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying identity, and enabling its effective use in drug development and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, provide a powerful, non-destructive suite of tools for elucidating its molecular structure and electronic properties.

This in-depth guide provides a detailed analysis of the spectroscopic data for this compound. As a self-validating system, this document synthesizes experimental data with established spectroscopic principles, offering field-proven insights for researchers, scientists, and quality control professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1.1 Causality in Experimental Choices: Solvent and Standard Selection

The choice of deuterated solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve the compound and its relatively simple solvent residual signal (a singlet at ~7.26 ppm for ¹H NMR and a triplet at ~77 ppm for ¹³C NMR) which does not interfere with the analyte's signals.[2] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its sharp, single resonance appears upfield of most organic proton and carbon signals, preventing spectral overlap.

1.2 ¹H NMR Analysis: Proton Environment and Connectivity

The ¹H NMR spectrum provides a precise count of the different types of protons and reveals their neighboring protons through spin-spin coupling. The electron-withdrawing nature of the two nitro groups strongly deshields the aromatic protons, shifting them significantly downfield.

Table 1: Experimental ¹H NMR Spectroscopic Data for this compound (Data acquired on a 400 MHz spectrometer in CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 8.97-8.98 | d | 1.2 Hz | 1H |

| H-5 | 8.52-8.55 | dd | 1.6 Hz, 6.8 Hz | 1H |

| H-6 | 8.14-8.17 | d | 8.8 Hz | 1H |

| -CH₂- | 5.19 | s | - | 2H |

| -OH | 1.61-1.66 | br | - | 1H |

| Source: The Royal Society of Chemistry[3] |

Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The signals between 8.14 and 8.98 ppm correspond to the three protons on the aromatic ring. The proton at the 3-position (H-3) is the most deshielded, appearing as a doublet due to coupling with H-5. H-5 appears as a doublet of doublets from coupling to both H-3 and H-6. H-6 appears as a doublet from coupling to H-5.

-

Benzylic Protons (-CH₂-): The singlet at 5.19 ppm, integrating to two protons, is characteristic of the methylene (-CH₂) group adjacent to the aromatic ring and the hydroxyl group. Its downfield shift is due to the deshielding effects of both the aromatic ring and the oxygen atom.

-

Hydroxyl Proton (-OH): The broad signal between 1.61 and 1.66 ppm is typical for an alcohol proton. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.

1.3 ¹³C NMR Analysis: The Carbon Skeleton

While experimental ¹³C NMR data for this specific compound is not widely published, reliable prediction models provide a strong indication of the expected chemical shifts. The following data is based on computational prediction and serves as an excellent reference for spectral assignment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145.8 |

| C-2 | 149.0 |

| C-3 | 121.2 |

| C-4 | 147.5 |

| C-5 | 127.8 |

| C-6 | 130.5 |

| -CH₂- | 61.5 |

| Source: Data predicted using nmrdb.org[4] |

Interpretation:

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons are expected in the 121-149 ppm range. The carbons directly attached to the nitro groups (C-2 and C-4) and the carbon bearing the hydroxymethyl group (C-1) are the most downfield (deshielded) quaternary carbons. The carbons bearing protons (C-3, C-5, C-6) appear at relatively higher fields within the aromatic region.

-

Benzylic Carbon (-CH₂-): The signal predicted at 61.5 ppm is characteristic of a benzylic carbon attached to a hydroxyl group.[5]

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

1.4 Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal reference.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 MHz spectrometer are typically sufficient. Ensure an adequate number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio, as ¹³C is a less sensitive nucleus.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique "fingerprint" of the molecule.

2.1 IR Spectrum Analysis

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol, H-bonded) | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Very Strong |

| Symmetric NO₂ Stretch | 1360 - 1340 | Very Strong |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| Source: Based on standard IR spectroscopy correlation tables.[6] |

Interpretation:

-

O-H Stretch: The most prominent feature of an alcohol, a very broad and strong absorption band is expected between 3400-3200 cm⁻¹ due to intermolecular hydrogen bonding.

-

NO₂ Stretches: The two nitro groups will give rise to two very strong and sharp absorption bands. The asymmetric stretch appears at a higher frequency (1560-1520 cm⁻¹) than the symmetric stretch (1360-1340 cm⁻¹). These two peaks are highly characteristic and are definitive proof of the nitro groups' presence.

-

Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H bonds will be seen just above 3000 cm⁻¹, while the ring's C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O single bond stretching vibration of the primary alcohol.

2.2 Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

-

Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.

-

Engage Anvil: Lower the pressure anvil to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. The instrument will direct an IR beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.

-

Clean-up: After the measurement, raise the anvil and clean the crystal surface thoroughly.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems and chromophores.

3.1 UV-Vis Spectrum Analysis

The primary chromophore in this compound is the dinitrophenyl ring system. The combination of the benzene ring and the two nitro groups creates an extended conjugated system that absorbs strongly in the UV region.

-

Expected Transitions: The main absorption is expected to arise from π→π* transitions within the aromatic ring. The nitro groups, with their lone pairs and π-bonds, significantly influence the energy levels of these orbitals, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

-

Absorption Maxima (λmax): While a specific experimental spectrum is not available in the searched literature, related dinitrophenyl compounds show strong absorption in the 200-300 nm range. It is reasonable to expect this compound to exhibit a strong absorption maximum in this region. The compound's known ability to undergo photolysis with UV light confirms it is an active absorber in this part of the electromagnetic spectrum.[1]

3.2 Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol or methanol are common choices.

-

Solution Preparation: Prepare a dilute stock solution of this compound with a precisely known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2 - 1.0 a.u.).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to run a baseline correction (autozero) on the spectrophotometer. This subtracts any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The spectroscopic profile of this compound is distinct and allows for unambiguous identification. The ¹H NMR spectrum is characterized by three strongly deshielded aromatic protons and a benzylic methylene singlet at ~5.19 ppm. The IR spectrum is dominated by a broad O-H stretch and two very strong, characteristic bands for the asymmetric and symmetric stretching of the nitro groups. Finally, the UV-Vis spectrum is defined by strong π→π* transitions of the dinitrophenyl chromophore. Together, these techniques provide a robust analytical framework for the comprehensive characterization of this important chemical intermediate, ensuring its quality and identity for advanced applications in research and industry.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

Rajendran, V., et al. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. ResearchGate. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Computational Methods in Support of Chemical Risk Assessment. Retrieved from [Link]

-

Rajendran, V., et al. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of.... ResearchGate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

NAVFAC EXWC. (2019, May 13). ANALYSIS OF THE LONG-TERM FATE OF MUNITIONS CONSTITUENTS FROM UNEXPLODED ORDNANCE AND DISCARDED MILITAR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved from [Link]

-

Nasrollahzadeh, M., et al. (n.d.). UV–Vis spectra of the 2,4-DNPH reduced by NaBH4 in the presence of the Ag/Al2O3 NPs. ResearchGate. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Chegg. (2019, October 30). Solved Figure 1. Infrared spectrum of | Chegg.com. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Thaxton, C. B. (n.d.). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Toronto. (n.d.). Expt 09 ATR Report 2015-16. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

ResearchGate. (2025, August 5). FTIR, FT-Raman spectra and ab initio, DFT vibrational analysis of 2,4-dinitrophenylhydrazine. Retrieved from [Link]

-

National Institute of Health and Safety, Japan. (1996). DATA OF EXISTING CHEMICAL SUBSTANCES BASED ON THE TOXICITY INVESTIGATION OF THE INDUSTRIAL SAFETY AND HEALTH LAW. Retrieved from [Link]

-

TIB. (n.d.). Leitfaden KORA-Themenverbund 5. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrobenzyl Alcohol

Introduction

2,4-Dinitrobenzyl alcohol (C₇H₆N₂O₅) is a pivotal intermediate in the landscape of modern organic synthesis. This white to yellow crystalline powder serves as a versatile building block in the development of pharmaceuticals and advanced performance materials.[1] Its utility extends into biochemical research, where its capacity to release nitric oxide upon UV light exposure makes it a valuable tool for studying biological signaling pathways.[1]

Given its significance, a robust and well-understood synthetic protocol is paramount for researchers in drug development and materials science. This guide provides an in-depth examination of the predominant synthetic mechanism for this compound—the chemoselective reduction of 2,4-dinitrobenzaldehyde—offering not just a procedural outline, but a causal explanation of the experimental choices and their mechanistic underpinnings. The potential explosive nature of this compound also necessitates a thorough understanding of its handling and synthesis for laboratory safety.[1]

Core Mechanism: Chemoselective Hydride Reduction

The synthesis of this compound from 2,4-dinitrobenzaldehyde is a classic example of a chemoselective reduction. The primary challenge is to reduce the aldehyde functional group to a primary alcohol while leaving the two nitro groups on the aromatic ring intact.

The reagent of choice for this transformation is Sodium Borohydride (NaBH₄) . This decision is rooted in the principles of reactivity and selectivity. NaBH₄ is a mild and convenient hydride (H⁻) donor, highly effective at reducing aldehydes and ketones.[2][3] Crucially, under standard conditions, it is not potent enough to reduce more stable functional groups like aromatic nitro groups, esters, or amides.[3][4][5] This inherent selectivity makes it the ideal tool for this specific synthesis, preventing the formation of undesired aminobenzyl alcohols.[2]

The reaction proceeds via a two-step nucleophilic addition mechanism:

-

Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), attacking the electrophilic carbonyl carbon of 2,4-dinitrobenzaldehyde. The carbon-oxygen double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack.[6][7] This step results in the formation of a new carbon-hydrogen bond and the breaking of the C=O pi bond, generating a transient tetrahedral alkoxide intermediate.[2][3][6]

-

Protonation: The negatively charged alkoxide intermediate is a strong base. In the second step, it is neutralized by a proton source to yield the final alcohol product.[3][6] In this protocol, the solvent (ethanol) serves as the proton donor, completing the synthesis and regenerating the methoxide catalyst.

The overall transformation can be visualized as follows:

Sources

- 1. lookchem.com [lookchem.com]

- 2. studylib.net [studylib.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 2,4-Dinitrobenzyl Alcohol in Organic Solvents

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application, formulation, and synthesis. This guide provides a comprehensive technical overview of the solubility of 2,4-Dinitrobenzyl alcohol. While quantitative solubility data for this specific compound is not extensively available in published literature, this document furnishes a robust theoretical framework for predicting its solubility. More critically, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data in their own laboratories.

Introduction: The Significance of this compound

This compound (C₇H₆N₂O₅, CAS No: 4836-66-2) is a crystalline powder, typically white to yellow in appearance.[1] It serves as a valuable reagent and intermediate in various chemical syntheses.[1] Notably, it is utilized in pharmaceutical development and in the creation of performance materials.[1] A key application in biochemical research stems from its photolytic property of releasing nitric oxide upon exposure to ultraviolet light, making it a useful tool for studying the roles of nitric oxide in biological systems.[1] Given its diverse applications, understanding its behavior in different solvent systems is crucial for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₅ | [1][2] |

| Molecular Weight | 198.13 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 114-118 °C | [1][2][3] |

| Boiling Point | 377.8 °C (at 760 mmHg) | [1][2] |

| Density | ~1.56 g/cm³ | [1][2] |

| pKa (Predicted) | 13.02 ± 0.10 | [1] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" provides a powerful predictive framework.[4] This principle states that substances with similar polarities are more likely to be soluble in one another.[4][5]

3.1. Molecular Structure and Polarity

The structure of this compound features several key functional groups that dictate its overall polarity:

-

Aromatic Ring: The benzene ring is inherently non-polar.

-

Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[6]

-

Nitro Groups (-NO₂): The two nitro groups are strongly electron-withdrawing and highly polar.

The presence of the hydroxyl and nitro groups imparts a significant polar character to the molecule. Therefore, it is expected to have a higher affinity for polar solvents compared to non-polar hydrocarbon solvents.

3.2. Predicting Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain -OH groups and can engage in hydrogen bonding. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess significant dipole moments but do not have O-H or N-H bonds.[5] They can act as hydrogen bond acceptors for the hydroxyl group of the solute. Good to moderate solubility is anticipated in these solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer moderate solubility, balancing the polar and non-polar characteristics of the solute molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak London dispersion forces.[4] Due to the high polarity of the nitro and hydroxyl groups, this compound is expected to have very low solubility in these solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain accurate, quantitative solubility data, a reliable experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4] This method involves saturating a solvent with a solute over a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute concentration.

Rationale Behind the Protocol

This protocol is designed to be a self-validating system. The use of excess solid solute ensures that the solution reaches its saturation point. The extended equilibration time with agitation allows the system to achieve thermodynamic equilibrium. Centrifugation and filtration are critical steps to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Finally, analysis by a validated analytical technique like HPLC or UV-Vis spectrophotometry ensures accurate quantification.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial. b. Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial. c. Securely seal the vial to prevent any solvent evaporation during the experiment. d. Prepare at least three replicates for each solvent to ensure statistical validity.

-

Equilibration: a. Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.

-

Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the majority of the excess solid to settle. b. To remove any remaining suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). c. Carefully draw the supernatant using a syringe, ensuring not to disturb the solid pellet. d. Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any fine, undissolved particulates.

-

Quantification: a. Prepare a stock solution of this compound of a known high concentration in the same solvent. b. From this stock solution, prepare a series of standard solutions of decreasing, known concentrations. c. Generate a calibration curve by analyzing these standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis). The curve should plot signal response versus concentration and have a high coefficient of determination (R² > 0.99). d. Accurately dilute the filtered saturated solution (from step 3d) with the solvent to bring its concentration within the linear range of the calibration curve. e. Analyze the diluted sample under the exact same conditions as the standards. f. Determine the concentration of the diluted sample by interpolating from the calibration curve. g. Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Summary of Solubility Data and Predictions

As previously noted, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is sparse in the public domain. The table below summarizes qualitative information and provides predictions based on physicochemical principles. Researchers are strongly encouraged to use the protocol in Section 4 to determine precise values for their specific applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of strong hydrogen bonding with the -OH group. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding potential. |

| Acetone | Polar Aprotic | Moderate to High | Strong dipole moment and can accept hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent, effective at solvating polar functional groups. |

| Acetonitrile | Polar Aprotic | Moderate | Polar nature supports dissolution, but may be less effective than DMSO or alcohols. |

| Ethyl Acetate | Intermediate Polarity | Moderate | Balances polar ester group with non-polar ethyl group. |

| Dichloromethane (DCM) | Intermediate Polarity | Low to Moderate | Can interact via dipole-dipole forces, but lacks hydrogen bonding capability. |

| Toluene | Non-Polar Aromatic | Very Low | Aromatic ring may have some affinity for the solute's ring, but overall polarity mismatch is large. |

| Hexane / Cyclohexane | Non-Polar Aliphatic | Very Low / Insoluble | Dominated by weak dispersion forces, unable to overcome the solute-solute interactions of the polar crystal lattice. |

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While specific quantitative data remains limited, a robust framework for predicting solubility based on the principles of molecular polarity and intermolecular forces has been established. The core of this guide is the detailed, step-by-step protocol for the shake-flask method, which serves as a reliable tool for researchers to determine accurate thermodynamic solubility in any organic solvent of interest. By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can effectively manage and utilize this compound in their critical work.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

LookChem. (n.d.). Cas 4836-66-2, 2 4-DINITROBENZYL ALCOHOL 97. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Retrieved January 16, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2 4-DINITROBENZYL ALCOHOL 97 | 4836-66-2 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

The Quantum Yield of 2,4-Dinitrobenzyl Alcohol: A Technical Guide to its Photochemical Efficiency

In the realm of photolabile protecting groups (PPGs), the 2,4-dinitrobenzyl moiety stands out for its utility in controlling the release of bioactive molecules and in the synthesis of complex organic structures. At the heart of its efficacy lies the quantum yield (Φ), a critical parameter that dictates the efficiency of the photochemical cleavage process. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the quantum yield of 2,4-dinitrobenzyl alcohol, its underlying photochemical mechanism, and a detailed protocol for its experimental determination.

The Significance of Quantum Yield in Photolabile Protecting Group Chemistry